molecular formula C19H16ClN3O B149803 21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride CAS No. 111664-82-5

21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride

Cat. No. B149803
CAS RN: 111664-82-5
M. Wt: 337.8 g/mol
InChI Key: SVOMSEHNGXLQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroevodiamine is an alkaloid that has been isolated from E. rutaecarpa and has anti-inflammatory, antiarrhythmic, hypotensive, and anti-amnesic biological activities. It inhibits LPS-induced secretion of prostaglandin E2 (PGE2; ) in RAW 264.7 mouse macrophages when used at a concentration of 30 μM. Dehydroevodiamine (0.1-0.3 μM) reduces the upstroke velocity, action potential amplitude, and contractile force of electrically-stimulated primary human atrial trabeculae. In vivo, dehydroevodiamine (10 mg/kg) decreases mean arterial blood pressure (MAP) by approximately 30% in rats. Dehydroevodiamine (1.5 mg/kg) also inhibits amnesia induced by amyloid-β (25-35) and increases latency to step-through in a passive avoidance test in mice.

Scientific Research Applications

Macrocyclic and Heterocyclic Chemistry

  • Synthesis of Complex Heterocyclic Structures : Research by (Groh et al., 2000) and (Lodeiro et al., 2000) has focused on the formation of complex heterocyclic compounds, which are significant in developing pharmaceuticals and other organic materials.

  • Structural Analyses of Heterocyclic Compounds : The studies by (Sun et al., 2012) and (Sun et al., 2011) contribute to understanding the crystal structures of heterocyclic compounds, which is crucial for their application in material science and drug design.

Coordination Chemistry and Catalysis

  • Metal Complex Formation and Spectral Studies : Research by (Chandra et al., 2004) focuses on the formation of metal complexes with azamacrocyclic ligands. These complexes are important in catalysis and material science.

  • Novel Rhodium Complexes in Catalysis : The study by (Pruchnik et al., 1998) investigates new water-soluble rhodium complexes, which have applications in catalysis, particularly in reactions like hydroformylation and hydrogenation.

Crystallography and Material Science

  • Hydrogen-Bonding and Crystal Packing Studies : The work by (Declercq et al., 1997) and (Zhang et al., 2013) contribute to the understanding of hydrogen bonding and crystal packing in macrocyclic compounds, essential for designing new materials with specific properties.

  • Phase Transition Studies in Organic Crystals : Research on reversible phase transitions in organic crystals, as shown by (Zhang et al., 2013), is crucial for developing materials with responsive properties.

properties

CAS RN

111664-82-5

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

21-methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride

InChI

InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H

InChI Key

SVOMSEHNGXLQRU-UHFFFAOYSA-N

SMILES

C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-]

Canonical SMILES

C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-]

Related CAS

67909-49-3 (Parent)

synonyms

dehydroevodiamine
dehydroevodiamine chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
Reactant of Route 2
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
Reactant of Route 3
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
Reactant of Route 4
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
Reactant of Route 5
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
Reactant of Route 6
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.